D-Methionine, 2-hydroxy-(9CI)

Animal Nutrition Amino Acid Bioavailability Poultry Science

Researchers investigating stereospecific methionine metabolism require isomerically pure D-HMB, not racemic mixtures, to ensure accurate enzymatic and growth promotion data. This D-Methionine, 2-hydroxy-(9CI) product provides the exact stereochemical configuration essential for experimental validity. - D-isomer delivers up to 4x greater methionine activity than L-HMB in vivo. - Stereospecific substrate for mitochondrial D-2-hydroxy acid dehydrogenase. - Only D-HMB sustains growth in porcine kidney fibroblast models; L-HMB is ineffective. High-purity compound available for immediate shipment, supporting reproducible research outcomes.

Molecular Formula C5H11NO3S
Molecular Weight 165.21 g/mol
CAS No. 103063-65-6
Cat. No. B021597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Methionine, 2-hydroxy-(9CI)
CAS103063-65-6
SynonymsD-Methionine, 2-hydroxy- (9CI)
Molecular FormulaC5H11NO3S
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)(N)O
InChIInChI=1S/C5H11NO3S/c1-10-3-2-5(6,9)4(7)8/h9H,2-3,6H2,1H3,(H,7,8)
InChIKeyAQPJRTNUBAWORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Methionine, 2-hydroxy-(9CI) Overview


D-Methionine, 2-hydroxy-(9CI) (CAS 103063-65-6), also known as D-2-hydroxy-4-(methylthio)butanoic acid (D-HMB), is a D-isomer of the methionine hydroxy analogue (MHA) [1]. It is a derivative of the essential amino acid methionine, distinguished by a hydroxyl group at the alpha carbon rather than an amine group, classifying it as an organic acid [2]. With a molecular formula of C5H11NO3S and a molecular weight of 165.21 g/mol, this compound serves as a metabolic precursor to L-methionine and is a key component in animal nutrition and biochemical research [1].

D-Methionine, 2-hydroxy-(9CI) Isomer Specificity


Substituting D-Methionine, 2-hydroxy-(9CI) (D-HMB) with its L-isomer (L-HMB), the racemic DL-mixture, or D-methionine is not scientifically justifiable. The D- and L-isomers of HMB exhibit distinct metabolic pathways and enzymatic specificities, leading to quantifiable differences in bioavailability, growth promotion, and toxicity [1]. For example, the first step in the conversion of HMB to L-methionine is stereospecific, with separate enzymes responsible for each isomer [2]. Consequently, in vivo models demonstrate that the D-isomer can be up to 4x more efficacious as a methionine source than its L-counterpart, while also exhibiting significantly higher toxicity at supranutritional levels [1]. This evidence underscores the necessity for precise isomer-specific procurement.

D-Methionine, 2-hydroxy-(9CI) Comparative Evidence


Growth Promotion: D-HMB vs L-HMB

In a direct head-to-head comparison using chicks fed a crystalline amino acid diet, D-HMB was decisively superior to L-HMB as a source of methionine activity for growth promotion [1]. This finding highlights the critical importance of isomer selection for nutritional efficacy.

Animal Nutrition Amino Acid Bioavailability Poultry Science

Toxicity: D-HMB vs L-HMB

The same chick bioassay revealed that D-HMB was significantly more toxic than L-HMB when administered at high levels [1]. This differential toxicity is a critical safety parameter for formulation, distinguishing the two isomers beyond their nutritional value.

Toxicology Animal Nutrition Feed Additive Safety

Enzymatic Conversion: D-HMB vs D-Methionine

A key biochemical distinction lies in the conversion pathway to L-methionine. D-HMB is converted to L-methionine by the enzyme mitochondrial D-2-hydroxy acid dehydrogenase, an enzyme found in various tissues including the liver, kidney, and intestinal mucosa [1]. This contrasts with D-methionine, which relies on D-2-amino acid oxidase for its initial conversion step [1]. The broad tissue distribution of the D-HMB enzyme suggests a potentially more distributed metabolic utilization.

Biochemistry Enzymology Metabolic Engineering

D-HMB Utilization in Porcine Kidney Fibroblasts

In a study using porcine kidney fibroblasts in culture, only the D-isomer of MHA was utilized as a methionine source for growth when cells were deprived of methionine [1]. This cell-level observation provides a clear, quantifiable functional difference between the isomers and supports the unique metabolic role of the D-isomer.

Cell Culture Nutritional Biochemistry Porcine Models

D-Methionine, 2-hydroxy-(9CI) Applications


In Vitro Methionine Source Studies

For researchers using cell culture models (e.g., porcine kidney fibroblasts) to study methionine metabolism or deprivation, D-Methionine, 2-hydroxy-(9CI) is the essential and only effective form of MHA for sustaining growth [1]. The L-isomer is not utilized in this context, making the procurement of the pure D-isomer a non-negotiable requirement for experimental validity [1].

Comparative Toxicology Studies

D-Methionine, 2-hydroxy-(9CI) is the ideal candidate for toxicological investigations focused on methionine hydroxy analogues. Its established 'much more toxic' profile compared to L-HMB in animal models provides a more sensitive and distinct model for studying adverse effects like growth depression and hemolytic anemia at supranutritional levels [2].

Enzymology and Pathway Elucidation

This compound is a critical reagent for studies investigating the stereospecific conversion of HMB to L-methionine. It serves as the specific substrate for the enzyme mitochondrial D-2-hydroxy acid dehydrogenase, allowing researchers to characterize this pathway distinct from the enzymes that act on L-HMB or D-methionine [3].

Animal Nutrition Efficacy Studies

In poultry and swine nutrition research, D-Methionine, 2-hydroxy-(9CI) should be the selected form when studying the maximal growth-promoting potential of MHA. Its demonstrated 'decisively superior' efficacy compared to L-HMB in chick bioassays makes it the appropriate choice for establishing upper-bound performance benchmarks or for formulations where optimal methionine activity is paramount [2].

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